
7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of HWA 153 involves several steps:
Starting Material: The synthesis begins with 3-methylxanthine.
First Reaction: 3-methylxanthine is treated with sodium hydroxide and 1-bromo-5-hexanone to produce 3-methyl-7-(5-oxohexyl)xanthine.
Second Reaction: The intermediate product is then reacted with 1-bromopropane.
Reduction: Finally, the compound is reduced using sodium borohydride to yield HWA 153.
Analyse Chemischer Reaktionen
HWA 153 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: As mentioned in its synthesis, sodium borohydride is used for reduction.
Substitution: The compound can undergo substitution reactions, particularly at the xanthine ring.
Common reagents used in these reactions include sodium hydroxide, 1-bromo-5-hexanone, 1-bromopropane, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
HWA 153 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: The compound’s effects on cellular processes are studied to understand its potential therapeutic benefits.
Medicine: Due to its bronchospasmolytic activity, it is explored for use in treating respiratory conditions.
Wirkmechanismus
The mechanism of action of HWA 153 involves its interaction with specific molecular targets in the body. It primarily acts on the adenosine receptors, which play a crucial role in various physiological processes. By modulating these receptors, HWA 153 can exert its bronchospasmolytic effects, making it useful in respiratory therapies .
Vergleich Mit ähnlichen Verbindungen
HWA 153 is compared with other methyl xanthine derivatives, such as theophylline and caffeine. While all these compounds share a similar core structure, HWA 153 is unique due to its specific side chains, which confer distinct pharmacological properties. Theophylline and caffeine are well-known for their stimulant effects, whereas HWA 153 is primarily noted for its bronchospasmolytic activity .
Similar Compounds
- Theophylline
- Caffeine
- Aminophylline
These compounds, while structurally similar, have different applications and effects, highlighting the uniqueness of HWA 153 in its specific therapeutic niche .
Eigenschaften
Molekularformel |
C15H25N4O3+ |
|---|---|
Molekulargewicht |
309.38 g/mol |
IUPAC-Name |
7-(5-hydroxyhexyl)-3-methyl-1-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C15H25N4O3/c1-4-8-19-14(21)12-13(17(3)15(19)22)16-10-18(12)9-6-5-7-11(2)20/h10-12,20H,4-9H2,1-3H3/q+1 |
InChI-Schlüssel |
AOZCCAXUWVGIQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2C(=NC=[N+]2CCCCC(C)O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
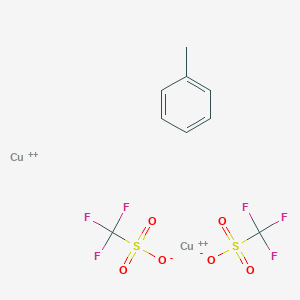
![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide;dihydrochloride](/img/structure/B14799108.png)
![tert-butyl 4-[[4-[[2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate](/img/structure/B14799112.png)

![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14799120.png)
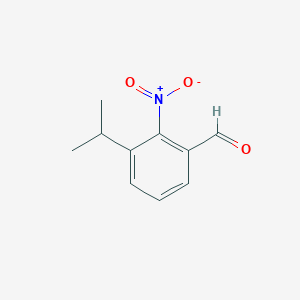
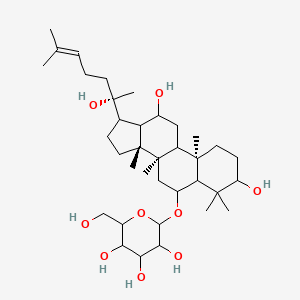
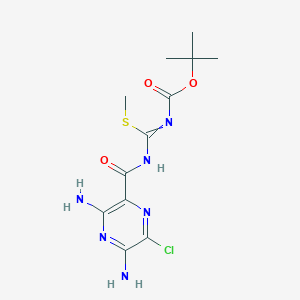
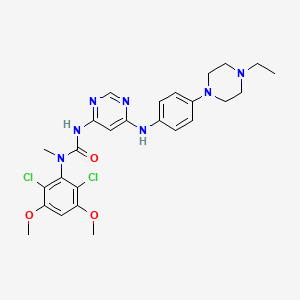
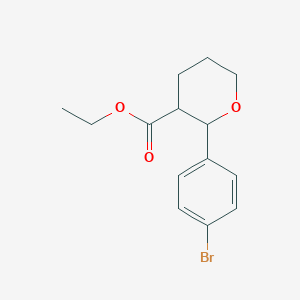
![2-Methoxyethyl 4-oxo-4-({[4-(2-phenoxyethoxy)phenyl]carbamothioyl}amino)butanoate](/img/structure/B14799163.png)
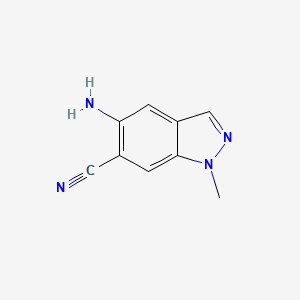
![N-[(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide](/img/structure/B14799179.png)
